5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H24F3N5O2 and its molecular weight is 495.506. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” often target specific proteins or enzymes in the body due to their complex structure. The trifluoromethyl group, for instance, is known to play an important role in pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition. For instance, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O2/c1-31-16-21(23-22(17-31)25(36)34(30-23)20-8-3-2-4-9-20)24(35)33-12-10-32(11-13-33)15-18-6-5-7-19(14-18)26(27,28)29/h2-9,14,16-17H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFAVRCJRKGIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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